2-Bromo-5-fluorophenylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl)urea |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
YUXRONLQVVDAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Chemical Compound 2 Bromo 5 Fluorophenylurea
Strategic Precursor Synthesis for 2-Bromo-5-fluorophenylurea Elaboration
The successful synthesis of this compound is contingent upon the efficient preparation of its primary building blocks. This section outlines the critical steps in synthesizing the halogenated aniline (B41778) intermediate and the corresponding isocyanate reactant.
Synthesis of Halogenated Aniline Intermediates (e.g., 2-Bromo-5-fluoroaniline)
The cornerstone of the this compound synthesis is the availability of 2-Bromo-5-fluoroaniline (B94856). sigmaaldrich.com This intermediate can be prepared through several synthetic routes, each involving a series of well-defined chemical transformations.
The introduction of a bromine atom at a specific position on the fluoroaniline (B8554772) ring is a critical step that dictates the final structure of the target molecule. Regioselective bromination of anilines can be achieved using various methods. One such method involves the use of a copper(II) sulfate (B86663) pentahydrate catalyst with sodium bromide and sodium persulfate, which allows for the regioselective bromination of anilines. thieme-connect.com Another environmentally friendly approach utilizes boric acid as a catalyst with potassium bromide and hydrogen peroxide for the regioselective bromination of aromatic compounds. tandfonline.com These methods aim to control the position of bromination, which is influenced by the electronic effects of the existing substituents on the aromatic ring. smolecule.com For instance, in the synthesis of 2-bromo-5-fluoroaniline, the directing effects of the fluorine and amino groups are crucial for achieving the desired substitution pattern.
A multi-step synthetic pathway starting from 4-fluoroaniline (B128567) has also been reported. This process involves:
Acylation of 4-fluoroaniline with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217).
Nitration of 4-fluoroacetanilide to yield 2-nitro-4-fluoroacetanilide.
Replacement of the acetamido group with bromine via a Sandmeyer-type reaction to produce 2-bromo-5-fluoronitrobenzene.
Subsequent reduction of the nitro group to afford the final 2-bromo-5-fluoroaniline. google.com
| Reagent/Catalyst | Role in Bromination | Reference |
| CuSO₄·5H₂O/NaBr/Na₂S₂O₈ | Catalytic system for regioselective bromination | thieme-connect.com |
| Boric acid/KBr/H₂O₂ | Eco-friendly catalytic system for regioselective bromination | tandfonline.com |
While the starting material for the synthesis of 2-Bromo-5-fluoroaniline is often a fluorinated precursor like 4-fluoroaniline, it is relevant to briefly mention general fluorination methodologies for aromatic scaffolds. These methods are essential for creating the fluorinated building blocks used in the synthesis of more complex molecules. The introduction of fluorine can significantly alter the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions. smolecule.com
A common and crucial step in the synthesis of 2-Bromo-5-fluoroaniline is the reduction of a nitro group to an amino group. This transformation is typically performed on an intermediate such as 2-bromo-5-fluoronitrobenzene. google.comchemicalbook.com Several reducing agents and conditions can be employed for this purpose.
One widely used method is the reduction of 2-bromo-5-fluoronitrobenzene using iron powder in a mixture of acetic acid and ethanol, followed by reflux. chemicalbook.com Another established technique involves catalytic hydrogenation. For example, 2-bromo-5-fluoronitrobenzene can be hydrogenated using Raney nickel as a catalyst in methanol. chemicalbook.comgoogle.com This reaction is often carried out under a hydrogen atmosphere at a controlled pressure and temperature to ensure complete conversion and high purity of the resulting aniline. google.com
| Reduction Method | Reagents/Catalyst | Substrate | Product | Reference |
| Chemical Reduction | Iron powder, Acetic Acid, Ethanol | 2-Bromo-5-fluoronitrobenzene | 2-Bromo-5-fluoroaniline | chemicalbook.com |
| Catalytic Hydrogenation | Raney Nickel, Methanol, Hydrogen | 2-Bromo-5-fluoronitrobenzene | 2-Bromo-5-fluoroaniline | chemicalbook.comgoogle.com |
Selection and Preparation of Isocyanate or Related Reactants for Urea (B33335) Formation
The formation of the urea linkage in this compound requires a reactant that can introduce the carbonyl group between two nitrogen atoms. The most direct method involves the reaction of an amine with an isocyanate. commonorganicchemistry.comwikipedia.org
The synthesis of 2-Bromo-5-fluorophenyl isocyanate is a key step for the subsequent urea formation. This can be achieved through the phosgenation of 2-Bromo-5-fluoroaniline. Phosgenation involves the reaction of the aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgnih.gov This reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. wikipedia.org Due to the high toxicity of phosgene, the use of safer alternatives is often preferred in modern synthesis. nih.gov
Alternatively, urea derivatives can be synthesized through rearrangement reactions like the Curtius or Hofmann rearrangements, which generate an isocyanate intermediate that can be trapped in situ by an amine. nih.gov For instance, a carboxylic acid precursor can undergo a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA) to form the isocyanate. nih.gov
Generation of Urea Equivalents for Coupling Reactions
The synthesis of unsymmetrical ureas such as this compound can be strategically accomplished by employing urea equivalents in coupling reactions. This approach involves the preparation of a reactive intermediate that subsequently reacts with the desired amine.
One common strategy is the in-situ generation of isocyanates from other functional groups. For instance, the Curtius rearrangement can be utilized where a carboxylic acid is the starting material instead of an amine. commonorganicchemistry.com This reaction proceeds through an acyl azide and subsequent rearrangement to an isocyanate, which can then be trapped by an amine to form the urea. commonorganicchemistry.com Another method involves the use of acetoacetanilides as masked isocyanate reagents. lnu.edu.cn In this approach, the acetoacetanilide (B1666496) liberates the reactive isocyanate in situ, which then couples with an amine to produce the unsymmetrical urea in high yields. lnu.edu.cn
Furthermore, electrochemical methods are emerging as a sustainable approach for C-N coupling reactions to form urea. oaepublish.comrsc.orgnih.gov These methods often involve the co-reduction of a carbon source, like carbon dioxide, and a nitrogen source at a catalyst surface to generate the urea linkage. oaepublish.comrsc.orgnih.gov
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound typically involve the formation of the urea bond in a more direct manner, often by reacting 2-bromo-5-fluoroaniline with a carbonyl source or a pre-formed isocyanate.
Urea Formation via Phosgene or Phosgene Alternatives
The use of phosgene and its surrogates represents a traditional and widely employed method for urea synthesis. nih.gov
The reaction of amines with phosgene is a classic method for generating urea derivatives. nih.gov This process typically involves the reaction of an amine with phosgene in the presence of a base to form an isocyanate intermediate. nih.gov This intermediate then reacts with another amine to yield the unsymmetrical urea. nih.gov While effective, the high toxicity of phosgene gas necessitates careful handling and has led to the development of safer alternatives. sigmaaldrich.comrsc.org
To circumvent the hazards associated with phosgene, several safer surrogates have been developed and are commonly used in urea synthesis.
Triphosgene: Also known as bis(trichloromethyl) carbonate, triphosgene is a stable, crystalline solid that serves as a safer alternative to phosgene gas. commonorganicchemistry.comnih.gov However, it should be handled with care as it can decompose to phosgene. commonorganicchemistry.com The reaction typically involves reacting the aniline derivative with triphosgene in the presence of a base like triethylamine (B128534) (Et3N) to form the isocyanate intermediate, which then reacts with an amine. nih.gov
Carbonyl Diimidazole (CDI): CDI is another crystalline solid that is a widely used and safer alternative to phosgene for preparing ureas. commonorganicchemistry.comnih.govsigmaaldrich.com It is known for not producing chlorine or chlorinated byproducts. nih.gov The order of addition of reagents can be crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com
A comparison of the physical properties of phosgene and its common substitutes is presented in the table below.
| Reagent | Boiling Point (°C) | Melting Point (°C) |
| Phosgene | 8 | -132 |
| Diphosgene | 128 | - |
| Triphosgene | 208 | 80 |
| Carbonyl Diimidazole | - | 120-124 |
| Disuccinimidyl Carbonate | - | 190 |
| Data sourced from Sigma-Aldrich sigmaaldrich.com |
Amine-Isocyanate Coupling Strategies for this compound Synthesis
The reaction between an amine and an isocyanate is a straightforward and efficient method for forming ureas. commonorganicchemistry.com To synthesize this compound, one would react 2-bromo-5-fluoroaniline with an isocyanate.
The choice of solvent can significantly influence the outcome of amine-isocyanate coupling reactions. Common solvents for this reaction include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM), with the reaction generally proceeding at room temperature without the need for a base. commonorganicchemistry.com
Research has shown that solvent polarity can have a pronounced effect on reaction efficiency. For instance, in the synthesis of some unsymmetrically substituted ureas, nonpolar solvents like toluene (B28343) and xylene were found to be favorable. lnu.edu.cn Conversely, highly polar solvents such as DMF resulted in only trace amounts of the desired product under similar conditions. lnu.edu.cn In some cases, water has been shown to be a viable solvent, promoting the reaction between in situ formed isocyanates and amines. tandfonline.com The use of acetonitrile (B52724) (ACN) as a co-solvent has also been observed to have a significant, and sometimes counterintuitive, effect on the reactivity of amines. rsc.org
The impact of different solvents on the yield of a representative urea synthesis is summarized in the table below.
| Solvent | Yield (%) |
| Xylene | 88 |
| Toluene | 86 |
| Dichloromethane (DCM) | 55 |
| Tetrahydrofuran (THF) | 32 |
| Dimethylformamide (DMF) | Trace |
| Water | Inert |
| This data is illustrative and based on a specific study of unsymmetrically substituted ureas. lnu.edu.cn |
Process Optimization and Scalability Considerations for this compound Production
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure efficiency, safety, consistency, and cost-effectiveness. lgem.com
Effective process control relies on the ability to monitor a reaction's progress in real-time. In-process control (IPC) techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise adjustments to reaction parameters to optimize outcomes. cdsentec.com
Spectroscopic methods are particularly powerful for real-time monitoring. researchgate.net
Infrared (IR) Spectroscopy: Techniques like ReactIR™ can track the concentration changes of key functional groups. For urea synthesis, one could monitor the disappearance of the isocyanate peak and the appearance of urea-specific absorbances. nih.gov
Raman Spectroscopy: This technique is well-suited for monitoring reactions in situ, even in heterogeneous mixtures, and is sensitive to changes in covalent bonds, making it useful for tracking the formation of the urea C-N bond. nih.gov
Nuclear Magnetic Resonance (NMR) and Chromatography (HPLC, GC): While often used for offline analysis of discrete samples, flow-NMR and online chromatography can be integrated into a process stream for continuous monitoring. researchgate.netnih.gov
By implementing these techniques, chemists can quickly identify reaction endpoints, detect the formation of intermediates or byproducts, and build a kinetic and mechanistic understanding to refine the process. acs.org
Table 4: In-Process Control Techniques for Urea Synthesis
| Technique | Principle | Application in Synthesis of this compound | Advantages | Reference(s) |
| FTIR/ReactIR™ | Vibrational spectroscopy (absorption) | Monitoring isocyanate consumption and urea formation. | Real-time, non-destructive, provides kinetic data. | nih.gov |
| Raman Spectroscopy | Vibrational spectroscopy (scattering) | Tracking conversion of starting materials and formation of product in real-time. | Works well in aqueous and solid phases, minimal sample prep. | researchgate.netnih.gov |
| UV-Vis Spectroscopy | Electronic transitions | Monitoring concentration of aromatic species. | Simple, cost-effective. | researchgate.net |
| Online HPLC/GC | Chromatographic separation | Quantifying reactants, products, and impurities. | High specificity and sensitivity. | nih.gov |
| Flow NMR | Nuclear magnetic resonance | Detailed structural information on components in the reaction mixture over time. | Provides rich structural data for mechanistic studies. | researchgate.net |
Ensuring the purity of this compound is critical. Impurity profiling involves the identification and quantification of any undesired chemical entity in the final product. chromatographyonline.com Impurities can originate from starting materials, intermediates, or side reactions during the synthesis.
Potential impurities in the synthesis of this compound could include:
Isomeric Impurities: Arising from impure 2-bromo-5-fluoroaniline starting material.
Process-Related Impurities: Such as unreacted starting materials or intermediates.
Side-Reaction Products: For example, the formation of a bis-(2-bromo-5-fluorophenyl)urea if the isocyanate intermediate reacts with the product urea. Another potential side reaction is hydro-dehalogenation (loss of the bromine atom), which would lead to the formation of 5-fluorophenylurea. beilstein-journals.org
Mitigation strategies are multi-faceted. They begin with stringent quality control of starting materials to eliminate isomeric impurities. The core of mitigation lies in optimizing reaction conditions—such as temperature, stoichiometry, and reaction time—to minimize the formation of side products. For instance, carefully controlling the addition of the amine to the isocyanate can prevent the formation of di-substituted ureas. Finally, robust purification methods, such as recrystallization or column chromatography, are developed to remove any remaining impurities from the final product. chromatographyonline.combeilstein-journals.org
The efficiency of a synthetic pathway can be assessed using several metrics, with atom economy being a key principle of green chemistry. monash.edursc.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, providing a measure of how efficiently a reaction utilizes material. chemrxiv.org
Pathway 1: Amine + Isocyanate: The direct reaction of 2-bromo-5-fluoroaniline with a source of the -C(=O)NH₂ group (like an isocyanate equivalent) is typically a high atom economy reaction, as it is an addition reaction with few or no byproducts.
Pathway 2: Curtius Rearrangement: This pathway is inherently less atom-economical due to the extrusion of a molecule of nitrogen (N₂, molecular weight ≈ 28 g/mol ) during the key rearrangement step. wikipedia.orgnih.gov
Pathway 3: Hofmann Rearrangement: This route generates stoichiometric amounts of salt (e.g., sodium bromide) and water as byproducts, which lowers its atom economy compared to a simple addition reaction. wikipedia.orgnih.gov
Table 5: Theoretical Atom Economy Comparison for this compound Synthesis
| Synthetic Pathway | General Reaction | Byproducts | Theoretical Atom Economy | Reference(s) |
| Direct Urea Formation | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | None (ideal) | High (~100% for addition) | nih.gov |
| Curtius Rearrangement | R-CO-N₃ → R-NCO + N₂ | N₂ | Lower | wikipedia.orgnih.gov |
| Hofmann Rearrangement | R-CO-NH₂ + Br₂ + 2NaOH → R-NH₂ + 2NaBr + CO₂ + H₂O | NaBr, CO₂, H₂O | Lower | wikipedia.orgnih.gov |
Note: The table presents a simplified, theoretical comparison. The actual atom economy of a multi-step synthesis would need to account for all reagents and byproducts in every step. monash.edu
By evaluating these factors, chemists can select or design a synthetic route that is not only high-yielding but also more sustainable and economically viable for the large-scale production of this compound.
Transition from Batch to Continuous Flow Synthesis of this compound
The evolution of chemical manufacturing from traditional batch processing to modern continuous flow systems represents a significant advancement in the production of fine chemicals and pharmaceutical intermediates. frontiersin.org This transition is driven by the pursuit of enhanced efficiency, safety, and product consistency. For a compound such as this compound, an important building block in organic synthesis, this shift offers numerous theoretical and practical advantages over conventional batch methodologies. While batch chemistry has long been the standard for research and development, continuous flow is gaining traction for industrial production due to its superior process control and intensification capabilities. labmanager.com
The conventional synthesis of substituted phenylureas typically involves the reaction of an appropriately substituted aniline with an isocyanate source in a large vessel. In the case of this compound, this would involve reacting 2-bromo-5-fluoroaniline with a suitable reagent. In a batch reactor, all reactants are combined, and the reaction proceeds over a set period. labmanager.com This approach, while straightforward, presents several challenges, particularly when scaling up. These challenges include:
Inefficient Heat Transfer: The exothermic nature of urea formation can lead to localized "hot spots" within a large reactor, promoting the formation of impurities and by-products.
Mixing Inefficiencies: Achieving uniform mixing in large-volume batch reactors is difficult, which can result in inconsistent reaction conditions and variable product quality.
Safety Concerns: The storage and handling of large quantities of reactive intermediates in a single vessel increase potential safety risks. labmanager.comscitube.io
Scalability Issues: Transferring a process from a laboratory-scale flask to a large production reactor is often not linear. Changes in surface-area-to-volume ratios can dramatically affect heat transfer and mixing, requiring extensive redevelopment and re-optimization. researchgate.net
Continuous flow chemistry addresses these limitations by carrying out the reaction in a continuously flowing stream through a microreactor or a tube/coil reactor. mdpi.com This methodology offers inherent advantages for the synthesis of this compound. The primary benefits include vastly improved heat and mass transfer due to the high surface-area-to-volume ratio of the reactors. frontiersin.orgresearchgate.net This allows for precise temperature control, minimizing thermal decomposition and side reactions, which ultimately leads to higher selectivity and product purity.
In a hypothetical continuous flow setup for producing this compound, separate streams of 2-bromo-5-fluoroaniline and an isocyanate precursor would be pumped at precise rates into a micromixer. The combined stream would then flow through a temperature-controlled reactor coil. The small internal volume of the flow reactor ensures that the reaction is highly controlled and reproducible. researchgate.net Furthermore, the residence time, which dictates the reaction time, can be precisely managed by adjusting the flow rates and the reactor volume, allowing for rapid optimization of reaction conditions. rsc.org
The transition to continuous flow also enhances process safety, as only a small volume of the reaction mixture is present in the reactor at any given moment, significantly reducing the risks associated with highly exothermic reactions or hazardous materials. scitube.io Scalability is also more straightforward; production volumes can be increased by simply extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. researchgate.net This approach avoids the complex challenges associated with increasing the size of batch reactors. labmanager.com Research on similar processes has shown that continuous flow can lead to higher productivity and reduced reaction times compared to equivalent batch methods. nih.govnih.gov
Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Process Control | Variable; difficult to maintain uniformity in large volumes. | Precise control over temperature, pressure, and residence time. researchgate.net | High |
| Heat Transfer | Poor; risk of localized hot spots and side reactions. | Excellent; high surface-area-to-volume ratio. frontiersin.org | High |
| Mass Transfer | Can be limited by mixing efficiency in large vessels. | Excellent; efficient mixing in micro-channels. | High |
| Safety | Higher risk due to large volumes of hazardous materials. labmanager.com | Intrinsically safer due to small reactor volumes. scitube.io | High |
| Scalability | Complex; requires re-optimization for larger reactors. researchgate.net | Simpler; achieved by extending run time or numbering-up. researchgate.net | High |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. researchgate.net | High |
| Reaction Time | Generally longer, including heating and cooling cycles. | Significantly shorter due to enhanced reaction kinetics. researchgate.net | High |
| Productivity | Limited by batch cycle time. | Higher throughput due to continuous operation. nih.gov | High |
Sophisticated Spectroscopic and Structural Elucidation of 2 Bromo 5 Fluorophenylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A complete NMR analysis of 2-bromo-5-fluorophenylurea would involve a suite of one- and two-dimensional experiments to assign all proton, carbon, and fluorine signals unequivocally.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the urea (B33335) moiety. The aromatic region would show a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and urea substituents on the phenyl ring. The urea (-NH-C(O)-NH₂) protons would likely appear as two separate signals, a singlet for the -NH₂ group and a broader signal for the -NH- proton, which may exhibit coupling to the adjacent aromatic proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | ~7.0 - 7.5 | Doublet of doublets (dd) | ³J(H-H), ⁴J(H-F) |
| H-4 | ~6.8 - 7.2 | Triplet of doublets (td) | ³J(H-H), ³J(H-F) |
| H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H-H), ⁵J(H-F) |
| -NH- | ~8.5 - 9.5 | Singlet (broad) | - |
| -NH₂ | ~5.0 - 6.0 | Singlet (broad) | - |
Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would be expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the urea group. The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the substituents. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)), which is a characteristic feature.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |
| C=O | ~155 - 160 | - |
| C-1 | ~140 - 145 | Small |
| C-2 | ~110 - 115 | Small |
| C-3 | ~125 - 130 | Small |
| C-4 | ~115 - 120 | Moderate |
| C-5 | ~158 - 162 | Large (¹J(C-F)) |
| C-6 | ~118 - 122 | Moderate |
Note: These are estimated chemical shifts and coupling constants that require experimental verification.
¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6), providing valuable information for the assignment of the proton spectrum.
To unambiguously assign all signals and confirm the structure, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₆BrFN₂O). The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)+H]⁺ | 232.9720 |
| [M(⁸¹Br)+H]⁺ | 234.9700 |
Note: These values are calculated based on the elemental composition and would be confirmed by experimental measurement.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragmentation pathways for phenylureas typically involve cleavage of the urea side chain and fragmentation of the aromatic ring, which would be influenced by the positions of the bromo and fluoro substituents.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Upon ionization, typically forming a protonated molecule [M+H]⁺, the this compound ion would be subjected to collision-induced dissociation (CID). The fragmentation is likely to initiate at the urea moiety, which is the most labile part of the molecule. Common fragmentation pathways for phenylurea derivatives involve the cleavage of the C-N bonds of the urea group. nih.govresearchgate.net
A primary fragmentation step would likely be the cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the phenyl ring. This could lead to the formation of a 2-bromo-5-fluoroaniline (B94856) fragment ion and a neutral loss of isocyanic acid (HNCO). The resulting anilinium ion would be a prominent peak in the MS/MS spectrum.
Another possible fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the terminal amino group, leading to the formation of a 2-bromo-5-fluorophenylisocyanate (B3033279) ion. Subsequent fragmentation of this isocyanate ion could occur through the loss of a carbon monoxide (CO) molecule.
The presence of bromine and fluorine atoms on the phenyl ring will also influence the fragmentation pattern. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic isotopic patterns for all bromine-containing fragment ions, aiding in their identification. The high electronegativity of the fluorine atom can also affect the stability of the fragment ions.
A plausible fragmentation pathway for protonated this compound is outlined below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [C₇H₆BrFN₂O + H]⁺ | [C₆H₅BrFN + H]⁺ | HNCO |
| [C₇H₆BrFN₂O + H]⁺ | [C₇H₄BrFNO]⁺ | NH₃ |
| [C₇H₄BrFNO]⁺ | [C₆H₄BrF]⁺ | CO |
Electrospray Ionization (ESI) and Other Ionization Techniques for Compound Detection
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. nih.govrsc.org ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺) with minimal fragmentation in the ion source, making it ideal for determining the molecular weight of the compound. nih.govacs.org
For the detection of this compound, a solution of the compound would be introduced into the ESI source, where a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the analyte molecules are released as gas-phase ions. These ions are then directed into the mass analyzer.
Other ionization techniques could also be employed for the analysis of this compound. For instance, Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique for compounds of medium polarity. While also a soft ionization method, APCI can sometimes induce more in-source fragmentation compared to ESI.
Electron Ionization (EI) is a harder ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for the compound and can be compared to spectral libraries. However, the molecular ion peak may be weak or absent in EI spectra of compounds like phenylureas.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization
Functional Group Identification through Characteristic Vibrational Frequencies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the urea moiety and the substituted phenyl ring.
The urea group exhibits several characteristic vibrational modes. The C=O stretching vibration is typically observed as a strong band in the IR spectrum in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary and secondary amine groups of the urea moiety would appear as broad bands in the region of 3200-3500 cm⁻¹. The N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region, often overlapping with the C=C stretching of the aromatic ring. researchgate.net
The substituted benzene (B151609) ring will also give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a group of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be useful for structural confirmation.
The C-Br and C-F stretching vibrations are also expected to be present. The C-F stretching vibration is typically a strong band in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching of the urea is also Raman active. The symmetric breathing vibration of the benzene ring is often a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. azom.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (urea) | Stretching | 3200-3500 |
| C-H (aromatic) | Stretching | >3000 |
| C=O (urea) | Stretching | 1630-1680 |
| N-H (urea) | Bending | 1550-1650 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-650 |
Analysis of Hydrogen Bonding and Intermolecular Interactions in Solid State
In the solid state, this compound molecules are expected to be extensively involved in intermolecular hydrogen bonding. The urea moiety is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). This leads to the formation of well-defined hydrogen-bonded networks in the crystal lattice. iucr.orgnih.gov
The most common hydrogen bonding motif in phenylurea crystals is the formation of hydrogen-bonded tapes or chains, where the N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. iucr.org This results in a linear or zigzag arrangement of molecules. The presence of two N-H groups allows for the formation of a bifurcated hydrogen bond to the carbonyl oxygen.
The IR and Raman spectra can provide evidence for hydrogen bonding. In the solid state, the N-H and C=O stretching bands are often shifted to lower wavenumbers and broadened compared to their positions in a non-polar solvent, which is a direct consequence of their involvement in hydrogen bonding.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations
Analysis of Chromophores and Electronic Transitions within this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the urea group.
The benzene ring is a well-known chromophore that exhibits characteristic absorption bands in the UV region. The primary absorption bands of benzene are due to π → π* transitions. In substituted benzenes, these bands can be shifted in wavelength (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) depending on the nature of the substituents. libretexts.orglibretexts.org
The urea group attached to the phenyl ring acts as an auxochrome. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the π-system of the ring, which is an electron-donating resonance effect. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition, resulting in a bathochromic shift of the absorption bands compared to unsubstituted benzene.
The bromine and fluorine atoms are also substituents on the ring. While they are deactivating groups due to their inductive effect, they also have lone pairs of electrons that can participate in resonance, which can influence the electronic transitions. libretexts.orglibretexts.org
The UV-Vis spectrum of this compound is expected to show a strong absorption band in the 200-300 nm region, corresponding to the π → π* transitions of the substituted aromatic ring. The carbonyl group of the urea moiety has a weak n → π* transition, which may be observed as a shoulder on the tail of the much stronger π → π* absorption band.
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Substituted Phenyl Ring | π → π | 200-300 |
| Carbonyl (Urea) | n → π | >300 (often weak and obscured) |
Determination of Molar Extinction Coefficients for Analytical Applications
No experimental data was found regarding the molar extinction coefficients of this compound. This parameter, crucial for quantitative analysis using UV-Vis spectroscopy, remains undetermined in publicly accessible research. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength and is essential for applying the Beer-Lambert law in concentration measurements. Without experimental determination, any discussion of its quantitative analytical applications would be purely speculative.
X-ray Crystallography for Solid-State Structure Determination of this compound
A search of crystallographic databases and the broader scientific literature did not uncover any published single-crystal X-ray diffraction studies for this compound. Consequently, verifiable details on its solid-state architecture are unavailable.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation
Without crystallographic data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry and preferred conformation of this compound in the solid state are unknown. Such an analysis would reveal the spatial arrangement of the bromo and fluoro substituents on the phenyl ring relative to the urea functional group.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The manner in which molecules of this compound arrange themselves in a crystal lattice, and the specific non-covalent interactions that govern this packing, have not been documented. Key interactions, such as hydrogen bonds involving the urea's N-H and C=O groups, and potential halogen bonding involving the bromine atom, are critical to understanding the compound's solid-state properties but cannot be described without experimental data.
Investigation of Polymorphism and Co-crystallization Potential
There is no information regarding the existence of different crystalline forms (polymorphs) of this compound. Furthermore, its potential to form co-crystals with other molecules, a strategy often used to modify the physicochemical properties of a substance, has not been explored in the available literature.
Chiroptical Spectroscopy (If Applicable to Chiral Analogues or Conformations)
As this compound is an achiral molecule, chiroptical spectroscopy techniques are not directly applicable.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound does not possess a stereocenter and is not chiral, CD spectroscopy would not yield a signal, and therefore, this analysis is not relevant.
The application of Vibrational Circular Dichroism is a powerful technique for determining the absolute configuration of chiral molecules. nih.govrsc.org This method, when combined with quantum chemical calculations, allows for the unambiguous assignment of stereochemistry. researchgate.net However, the successful application of this technique requires that the molecule be chiral and that experimental VCD spectra be recorded and compared with theoretical predictions.
For a molecule like this compound to be analyzed by VCD for its absolute configuration, it would first need to possess a chiral center. The parent molecule itself is not chiral. A chiral derivative would need to be synthesized or isolated. Subsequently, experimental VCD and infrared spectra of the chiral derivative would be measured. nih.gov Concurrently, computational models of both possible enantiomers (R and S) would be generated, and their theoretical VCD spectra would be calculated using methods like Density Functional Theory (DFT). nih.gov By comparing the experimental VCD spectrum with the calculated spectra for the R and S enantiomers, the absolute configuration of the chiral derivative could be definitively assigned.
Unfortunately, a search of the available scientific databases and literature reveals no such studies have been published for any chiral derivatives of this compound. Therefore, the detailed subsections and data tables requested in the article outline cannot be provided.
Advanced Computational and Theoretical Investigations of 2 Bromo 5 Fluorophenylurea
Quantum Mechanical (QM) Calculations for Molecular Properties and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic structure and predicting the chemical behavior of molecules. For 2-Bromo-5-fluorophenylurea, these methods offer a detailed understanding of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar conformation of the urea (B33335) group relative to the phenyl ring due to steric hindrance and electronic repulsion between the ortho-bromine atom and the amide group. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations.
Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
|---|---|
| C-N (Urea) Bond Length | ~1.38 Å |
| C=O (Urea) Bond Length | ~1.24 Å |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the urea group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the phenyl ring, influenced by the electron-withdrawing nature of the bromine and fluorine atoms. The HOMO-LUMO gap would provide insights into the molecule's susceptibility to chemical reactions.
Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In this compound, the ESP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea moiety, as well as the fluorine atom, due to their high electronegativity. Positive potentials would be expected around the hydrogen atoms of the amine groups. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts for this compound. The predicted ¹⁹F chemical shift would be particularly informative, given the sensitivity of this nucleus to its electronic surroundings.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl H (ortho to Br) | ~8.0 |
| Phenyl H (ortho to F) | ~7.2 |
| Phenyl H (meta to Br, F) | ~7.5 |
| NH (adjacent to phenyl) | ~8.5 |
| NH₂ | ~6.0 |
| Phenyl C-Br | ~115 |
| Phenyl C-F | ~160 (with C-F coupling) |
| Phenyl C-N | ~140 |
Vibrational Frequencies: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies, which helps in the assignment of experimental spectral bands. For this compound, characteristic vibrational modes would include the N-H stretching and bending, C=O stretching of the urea group, and various vibrations of the substituted phenyl ring.
Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (amide) | ~3400-3500 |
| C=O Stretch | ~1680 |
| N-H Bend | ~1620 |
| C-N Stretch | ~1350 |
| C-F Stretch | ~1250 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.
Exploration of Conformational Landscape in Solution and Biological Environments
The flexibility of the urea side chain in this compound allows it to adopt various conformations. MD simulations can be used to explore this conformational landscape in different environments, such as in a solvent like water or within the binding site of a protein. By simulating the molecule's movements over time, researchers can identify the most stable and frequently occurring conformations.
In an aqueous solution, the simulations would likely show that the urea group forms hydrogen bonds with surrounding water molecules, which would influence its preferred orientation relative to the phenyl ring. In a simulated biological environment, such as the active site of an enzyme, MD simulations could reveal how the molecule adapts its conformation to fit into the binding pocket and form specific interactions with amino acid residues. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of new molecules with improved properties. The simulations can also provide insights into the dynamic nature of these interactions, such as the residence time of the molecule in a binding site and the flexibility of the protein-ligand complex.
Analysis of Solvent Effects and Solvation Dynamics on this compound
The influence of the solvent environment on the conformational stability and electronic properties of this compound is a critical aspect of its theoretical investigation. Computational methods, particularly those employing implicit and explicit solvent models, provide valuable insights into these interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that can estimate the solvation free energy and predict changes in molecular properties in different solvents. kashanu.ac.ir
In a theoretical study, the behavior of this compound can be simulated in a variety of solvents with differing polarities, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar). These simulations would likely reveal that the dipole moment of this compound increases with the polarity of the solvent, indicating a greater degree of charge separation in the molecule in response to the solvent's electric field. The solvation energy, which represents the energetic stabilization of the solute by the solvent, is also expected to become more favorable (more negative) as the solvent polarity increases. This is due to the stronger electrostatic interactions between the polar functional groups of this compound (the urea moiety, and the fluorine and bromine atoms) and polar solvent molecules.
Furthermore, the specific hydrogen bonding capabilities of solvents can significantly impact the solvation of the urea group. researchgate.net Protic solvents like water can form strong hydrogen bonds with the carbonyl oxygen and the N-H groups of the urea moiety, leading to a more structured and stable solvation shell. In contrast, aprotic solvents would primarily interact through dipole-dipole forces. These differential interactions can influence the molecule's conformational preferences and reactivity.
To investigate the dynamics of the solvation shell, explicit solvent models combined with molecular dynamics (MD) simulations can be employed. rsc.org These simulations would track the time-dependent positions of individual solvent molecules around this compound, providing information on the structure and stability of the first solvation shell, the rate of solvent exchange, and the nature of specific interactions, such as hydrogen bonding lifetimes. For instance, the solvation of the fluoride (B91410) and bromide ions by water has been studied theoretically, providing a basis for understanding the hydration of the halogen substituents on the phenyl ring of this compound. nih.govmdpi.com
Table 1: Hypothetical Solvation Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
| Gas Phase | 1 | 3.2 | 0 |
| Chloroform | 4.8 | 4.5 | -5.8 |
| DMSO | 46.7 | 6.8 | -12.5 |
| Water | 78.4 | 7.5 | -15.2 |
Ligand Flexibility and Dynamics within Protein Binding Sites (Hypothetical Systems)
The inherent flexibility of a ligand is a crucial determinant of its binding affinity and selectivity for a biological target. nih.gov For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the phenyl ring to the urea moiety. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this molecule within a hypothetical protein binding site. nih.gov
In a hypothetical scenario where this compound is bound to a protein kinase, the dynamics of the ligand can be simulated over nanoseconds to microseconds. These simulations would likely reveal significant fluctuations in the dihedral angles defining the orientation of the phenyl ring relative to the urea group. The nature and extent of these fluctuations would be influenced by the specific interactions with the amino acid residues in the binding pocket. For instance, hydrogen bonds between the urea moiety and the protein backbone would constrain the movement of this part of the molecule, while the bromofluorophenyl group might exhibit greater rotational freedom within a hydrophobic pocket. nih.gov
The flexibility of this compound can also play a role in the "induced-fit" mechanism of ligand binding, where both the ligand and the protein undergo conformational changes to achieve optimal complementarity. uni-duesseldorf.de MD simulations can capture these dynamic changes, showing how the ligand adapts its conformation to fit into the binding site and how the protein side chains, in turn, adjust to accommodate the ligand. nih.gov The presence of the bulky bromine atom and the electronegative fluorine atom on the phenyl ring would influence the preferred orientation of the ring within the binding site to maximize favorable interactions and minimize steric clashes. The enhanced flexibility of DNA upon ligand binding has been observed, and similar principles can apply to the interaction of small molecules with proteins. arxiv.org
Table 2: Hypothetical Dihedral Angle Fluctuations of this compound in a Protein Binding Site
| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |
| τ1 | C(ring)-C(ring)-N-C(urea) | 150 | 15 |
| τ2 | C(ring)-N-C(urea)=O | -20 | 25 |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. ekb.eg For this compound, docking studies can be performed against a range of putative biological targets to explore its potential therapeutic applications. Phenylurea derivatives have been shown to act as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and urease, making these plausible hypothetical targets. ekb.egnih.govfrontiersin.org
In a hypothetical docking study of this compound with a protein kinase, the molecule would likely bind in the ATP-binding site. The urea moiety is well-suited to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov The bromofluorophenyl group would likely occupy a hydrophobic pocket, with the bromine and fluorine atoms potentially forming halogen bonds or other specific interactions with the surrounding residues. The precise orientation would be determined by a scoring function that evaluates the steric and electrostatic complementarity between the ligand and the protein.
Docking algorithms provide an estimation of the binding energy, which correlates with the binding affinity of the ligand for the target. nih.gov For this compound, the calculated binding energy would reflect the sum of all favorable and unfavorable interactions with the protein. A more negative binding energy suggests a more stable complex. The interaction fingerprint is a representation of the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein. This provides a detailed summary of the binding mode.
Table 3: Hypothetical Docking Results for this compound with a Putative Kinase Target
| Docking Program | Binding Energy (kcal/mol) | Key Interactions |
| AutoDock Vina | -8.5 | Hydrogen bonds with hinge region, hydrophobic interactions with pocket residues |
| Glide | -9.2 | Hydrogen bonds, halogen bond with bromine, π-π stacking with aromatic residue |
Analysis of the docked poses of this compound would reveal the specific amino acid residues that are crucial for binding. For instance, the urea N-H groups might form hydrogen bonds with the backbone carbonyls of specific hinge residues, while the phenyl ring could engage in hydrophobic interactions with aliphatic and aromatic side chains. The fluorine atom may participate in favorable interactions with backbone amides or polar side chains, and the bromine atom could form a halogen bond with an electron-rich atom in the binding site. These key interactions define the pharmacophoric features of the molecule.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. fiveable.me A pharmacophore model for a hypothetical target of this compound can be developed based on its structure and predicted binding mode. researchgate.net
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donors: The N-H groups of the urea moiety.
Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.
Aromatic/Hydrophobic Region: The bromofluorophenyl ring.
Halogen Bond Donor: The bromine atom.
This pharmacophore model can then be used to virtually screen large chemical libraries to identify other compounds that possess the same essential features and are therefore likely to bind to the same target. dovepress.com It also provides a blueprint for the rational design of new, potentially more potent, analogs of this compound. For example, modifications could be made to the phenyl ring to optimize hydrophobic interactions, or alternative functional groups could be introduced to form additional hydrogen bonds. researchgate.net The principles of pharmacophore modeling and ligand-based design are essential for advancing from a hit compound to a lead compound in the drug discovery process. fiveable.me
Table 4: Hypothetical Pharmacophoric Features of this compound
| Feature | Description |
| H-Bond Donor | Two N-H groups of the urea |
| H-Bond Acceptor | Carbonyl oxygen of the urea |
| Aromatic Ring | Phenyl ring |
| Hydrophobic Center | Bromine and fluorine substituted phenyl ring |
Development of Pharmacophore Models from Known Active Analogues of Phenylureas
Pharmacophore modeling is a crucial step in understanding the key molecular features responsible for the biological activity of a series of compounds. unina.it For phenylurea derivatives, which are known to exhibit a wide range of biological activities, including herbicidal and anticancer effects, the development of pharmacophore models is essential for identifying the crucial chemical features that govern their interaction with specific biological targets. researchgate.netnih.gov
A typical pharmacophore model for active phenylurea analogues would be generated by aligning a set of structurally diverse but functionally similar molecules and identifying the common spatial arrangement of key chemical features. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a five-point pharmacophore model could be developed from a series of phenylurea-based inhibitors of a particular enzyme. nih.gov The urea moiety itself is a significant contributor, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. The substituted phenyl ring provides a hydrophobic or aromatic interaction site.
In the context of this compound, a hypothetical pharmacophore model based on its structural analogues might include the features outlined in the table below.
| Feature ID | Feature Type | Location | Vector |
| HBD1 | Hydrogen Bond Donor | N-H of urea | Outward |
| HBD2 | Hydrogen Bond Donor | N-H of urea | Outward |
| HBA1 | Hydrogen Bond Acceptor | C=O of urea | Inward |
| HY/AR1 | Hydrophobic/Aromatic | Centroid of phenyl ring | Normal to the ring plane |
| HAL1 | Halogen Bond Acceptor | Bromine atom | Along the C-Br bond |
| HAL2 | Halogen Bond Acceptor | Fluorine atom | Along the C-F bond |
This model would serve as a three-dimensional query to search for novel compounds with a similar arrangement of interaction points, potentially leading to the discovery of new active molecules. dovepress.com
Virtual Screening of Chemical Databases Using this compound as a Query
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. tandfonline.com When a validated pharmacophore model is available, it can be used as a 3D query to filter large chemical databases. Alternatively, the structure of a known active compound, such as this compound, can be used as a template for similarity-based virtual screening.
In a hypothetical virtual screening campaign using this compound as the query, a large chemical database such as ZINC or PubChem could be screened. The screening process would typically involve several steps, starting with a rapid 2D similarity search to identify compounds with a similar chemical fingerprint, followed by a more rigorous 3D shape and pharmacophore-based screening. The top-scoring hits from this initial filtering would then be subjected to molecular docking simulations to predict their binding affinity and orientation within the active site of a target protein. nih.gov
The results of such a virtual screening could be summarized in a table like the one below, ranking the hit compounds based on a scoring function that considers factors like predicted binding energy and fit to the pharmacophore model.
| Hit ID | Chemical Structure (SMILES) | Similarity Score | Docking Score (kcal/mol) |
| Hit-001 | c1(C(=O)NC)ccc(F)cc1Br | 1.00 | -8.5 |
| Hit-002 | c1(C(=O)NC)ccc(Cl)cc1Br | 0.95 | -8.2 |
| Hit-003 | c1(C(=O)NC)ccc(F)cc1I | 0.92 | -8.0 |
| Hit-004 | c1(C(=O)NS)ccc(F)cc1Br | 0.88 | -7.8 |
This process allows for the rapid identification of a manageable number of promising candidates for further experimental validation, significantly accelerating the drug discovery pipeline.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are built by finding a statistical relationship between a set of calculated molecular descriptors and the experimentally determined activity or property for a series of compounds. farmaciajournal.com
Development of Predictive Models for Biological Modulatory Activities (based on structural analogues)
For phenylurea derivatives, QSAR models have been successfully developed to predict various biological activities, such as herbicidal potency and anticancer activity. nih.govnih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to quantify the structural features that influence the activity.
A hypothetical QSAR model for the biological modulatory activity of this compound and its analogues could be developed using multiple linear regression (MLR) or more advanced machine learning techniques like support vector machines (SVM). nih.gov The model would take the form of an equation where the biological activity (e.g., expressed as pIC50) is a function of several molecular descriptors.
For example, a simple MLR model might look like this:
pIC50 = c0 + c1logP + c2Dipole_Moment + c3*LUMO_Energy
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. nih.gov
Dipole_Moment is the molecular dipole moment, reflecting the polarity of the molecule. nih.gov
LUMO_Energy is the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. nih.gov
c0, c1, c2, and c3 are regression coefficients determined from the training set of compounds.
The predictive power of such a model would be evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the F-test value. nih.gov
Correlation of Structural Descriptors with Predicted Properties
The development of a robust QSAR/QSPR model not only allows for the prediction of activity or properties of new compounds but also provides valuable insights into the structure-activity or structure-property relationships. ingentaconnect.com By analyzing the coefficients of the descriptors in the model, it is possible to understand which structural features are most important for the desired outcome.
In our hypothetical QSAR model for this compound analogues, a positive coefficient for logP would suggest that increasing the hydrophobicity of the molecule enhances its biological activity. A negative coefficient for LUMO_Energy might indicate that a greater electron-accepting ability is favorable. These correlations can guide the rational design of new, more potent analogues.
The table below illustrates a hypothetical correlation between structural descriptors and a predicted biological property for a series of phenylurea derivatives.
| Compound | logP | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted pIC50 |
| Analogue 1 (2-Br, 5-F) | 2.8 | 3.5 | -1.2 | 6.5 |
| Analogue 2 (2-Cl, 5-F) | 2.6 | 3.2 | -1.1 | 6.2 |
| Analogue 3 (2-Br, 4-F) | 2.8 | 3.8 | -1.3 | 6.8 |
| Analogue 4 (2-Br, 5-Cl) | 3.1 | 3.6 | -1.25 | 6.7 |
Such analyses are fundamental to medicinal chemistry, enabling the optimization of lead compounds to improve their efficacy and pharmacokinetic profiles.
Exploration of Potential Biological Modulatory Activities of 2 Bromo 5 Fluorophenylurea Pre Clinical and in Vitro
Evaluation of Enzyme Inhibition Potential
There is currently no publicly available research detailing the evaluation of 2-Bromo-5-fluorophenylurea as an enzyme inhibitor.
Specific Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
No studies were found that have subjected this compound to specific enzyme inhibition assays against common enzyme classes such as kinases, proteases, or hydrolases. While structurally related phenylurea compounds have been investigated as kinase inhibitors, this specific analogue remains uncharacterized in this regard.
Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)
Consistent with the absence of specific enzyme assays, there are no reported inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound in the scientific literature.
Irreversible vs. Reversible Inhibition Mechanism Elucidation
Without evidence of enzyme inhibition, there have been no studies to elucidate whether this compound would act as a reversible or irreversible inhibitor.
Investigation of Receptor Binding Affinity and Selectivity
There is no available data from studies investigating the receptor binding affinity and selectivity of this compound.
Radioligand Binding Assays for Specific Receptors (e.g., GPCRs, Nuclear Receptors)
No radioligand binding assays have been published that assess the affinity of this compound for any specific G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types.
Functional Assays for Agonist, Antagonist, or Modulatory Activities
In the absence of any identified receptor binding, no functional assays have been performed to determine if this compound possesses agonist, antagonist, or other modulatory activities at any receptor.
Receptor Subtype Selectivity Profiling of this compound
Currently, there is a lack of publicly available scientific literature detailing the specific receptor subtype selectivity profiling of this compound. While the broader class of phenylurea compounds has been investigated for interactions with various receptors, the precise binding affinities and functional activities of this particular derivative against a panel of receptor subtypes have not been reported.
Cell-Based Biological Modulatory Effects (In Vitro Studies)
The in vitro effects of this compound on cellular processes are a critical area of investigation to understand its potential as a modulator of biological systems. The following subsections delve into the specific cellular responses to this compound based on available research.
Cellular Proliferation and Viability Assays in Defined Cell Lines
Specific data from cellular proliferation and viability assays for this compound on defined cell lines are not available in the current body of scientific literature. While general methodologies for such assays are well-established, including MTT and trypan blue exclusion assays, their application to this specific compound has not been documented.
Induction of Apoptosis or Cell Cycle Arrest in Cellular Models
There is currently no specific information available from in vitro studies to confirm whether this compound induces apoptosis or causes cell cycle arrest in cellular models.
Modulation of Gene Expression and Protein Levels in Cultured Cells
Detailed studies on the modulation of gene expression and protein levels in cultured cells following treatment with this compound are not present in the available scientific literature.
Impact on Cellular Differentiation Processes
The impact of this compound on cellular differentiation processes has not been investigated in published research.
Antimicrobial Spectrum Evaluation (In Vitro)
While urea (B33335) and thiourea (B124793) derivatives have been noted for their potential antimicrobial properties, a specific in vitro evaluation of the antimicrobial spectrum of this compound against a panel of bacteria and fungi has not been reported in the scientific literature.
Antibacterial Activity Against Specific Bacterial Strains (Gram-Positive, Gram-Negative)
Currently, there is no publicly available scientific literature or research data detailing the in vitro antibacterial activity of this compound against specific Gram-positive or Gram-negative bacterial strains. Comprehensive searches of scientific databases have not yielded any studies that have evaluated its minimum inhibitory concentration (MIC) or other metrics of antibacterial efficacy.
Anti-biofilm Formation Assays
No research has been published on the effects of this compound on bacterial or fungal biofilm formation. As a result, there are no available data from in vitro assays to suggest whether this compound can inhibit or disrupt microbial biofilms.
Antiviral and Antiparasitic Activity Assessment (In Vitro)
Inhibition of Viral Replication in Cell Culture Models
A review of existing scientific literature indicates that the antiviral activity of this compound has not been investigated. There are no published studies on its ability to inhibit the replication of any viruses in cell culture models.
Evaluation of Antiparasitic Effects Against Protozoa or Helminths
There is no available research on the potential antiparasitic effects of this compound. Its efficacy against protozoa or helminths has not been evaluated in any published in vitro studies.
Mechanistic Investigations of 2 Bromo 5 Fluorophenylurea S Molecular Actions
Identification of Molecular Targets and Binding Partners
To determine the specific biomolecules with which 2-Bromo-5-fluorophenylurea interacts, a series of targeted and unbiased screening methods would be implemented. These techniques are designed to isolate and identify proteins that physically bind to the compound.
Affinity chromatography is a powerful technique used to purify and enrich proteins that bind to a specific ligand. In the context of this compound, the compound would first be immobilized onto a solid support matrix, such as agarose (B213101) or magnetic beads. This is typically achieved by synthesizing a derivative of the compound that contains a reactive functional group suitable for covalent linkage to the matrix, without compromising its ability to interact with its protein targets.
A cell lysate, containing a complex mixture of proteins, would then be passed over this affinity matrix. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while non-binding proteins will be washed away. The bound proteins can then be eluted from the matrix using various methods, such as changing the pH or ionic strength of the buffer, or by introducing a high concentration of the free compound to compete for binding. The eluted proteins, which represent potential binding partners of this compound, can then be identified using techniques like mass spectrometry.
A similar approach, the pull-down assay, is often used for initial screening. In this method, the immobilized compound on beads is incubated with the cell lysate. After incubation and washing steps, the beads and any bound proteins are collected by centrifugation or magnetic separation. The pulled-down proteins are then analyzed.
Illustrative Data Table 1: Hypothetical Results of an Affinity Chromatography Experiment with this compound
| Eluted Protein Fraction | Identified Proteins (by Mass Spectrometry) | Putative Function |
| High-Salt Elution | Kinase A, Phosphatase B | Signal Transduction |
| Competitive Elution (Free Compound) | Transcription Factor C | Gene Regulation |
| pH Elution | Structural Protein D | Cytoskeletal Integrity |
To gain a broader, unbiased view of the proteins that interact with this compound within a cellular environment, proteomic strategies are employed. One such method is drug affinity responsive target stability (DARTS). This technique relies on the principle that when a small molecule binds to its target protein, it can confer a degree of stabilization, making the protein more resistant to proteolysis.
In a typical DARTS experiment, cell lysates are treated with either this compound or a vehicle control. A protease, such as pronase, is then added to both samples to digest the proteins. The resulting peptide fragments are then analyzed by liquid chromatography-mass spectrometry (LC-MS). Proteins that are protected from digestion in the presence of the compound will be more abundant in the treated sample compared to the control, suggesting they are direct binding targets.
Another powerful proteomic approach is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. Cells are treated with the compound, and then aliquots are heated to a range of temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins are quantified across the temperature gradient using mass spectrometry. A binding event between this compound and a target protein would typically increase the thermal stability of that protein, resulting in a shift in its melting curve.
Illustrative Data Table 2: Hypothetical Top Hits from a Thermal Proteome Profiling (TPP) Experiment
| Protein Identified | Melting Temperature Shift (ΔTm) with Compound | Potential Biological Role |
| Enzyme X | +3.5 °C | Metabolic Pathway |
| Receptor Y | +2.8 °C | Cell Surface Signaling |
| Adaptor Protein Z | +1.9 °C | Protein-Protein Interactions |
Photoaffinity labeling is a sophisticated technique that allows for the covalent cross-linking of a compound to its binding partners upon photoactivation. This method requires the synthesis of a photoaffinity probe, which is a derivative of this compound that incorporates two key features: a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) moiety) and a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne group) for subsequent detection and enrichment.
This probe is introduced to living cells or cell lysates, where it can bind to its target proteins. Upon exposure to UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with the nearest amino acid residues of the binding protein. This creates a permanent link between the compound and its target. The tagged proteins can then be isolated using the reporter tag (e.g., with streptavidin beads for a biotin tag) and identified by mass spectrometry. This technique provides strong evidence for direct physical interaction in a biological context.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Once potential molecular targets are identified, the next critical step is to understand how the interaction of this compound with these targets affects cellular function. This involves investigating the modulation of intracellular signaling pathways.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. sigmaaldrich.com This method is invaluable for investigating the impact of this compound on key signaling pathways. For instance, if affinity-based methods suggest that the compound targets a particular kinase, Western blotting can be used to examine the phosphorylation status of its known downstream substrates.
In a typical experiment, cells would be treated with varying concentrations of this compound for different durations. Cell lysates would then be prepared, and the proteins separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the proteins of interest, including antibodies that recognize phosphorylated forms of these proteins. A secondary antibody conjugated to an enzyme or a fluorophore is then used for detection. An increase or decrease in the phosphorylation of a specific protein in response to treatment with the compound would indicate modulation of the signaling pathway in which that protein is involved.
Illustrative Data Table 3: Hypothetical Western Blot Quantification of Signaling Protein Phosphorylation
| Signaling Protein | Treatment Group | Fold Change in Phosphorylation (vs. Control) |
| p-Protein Kinase A | This compound (1 µM) | 2.5-fold increase |
| p-MAPK | This compound (1 µM) | 0.8-fold decrease |
| p-STAT3 | This compound (1 µM) | No significant change |
To obtain a global view of the transcriptional changes induced by this compound, high-throughput gene expression profiling techniques such as RNA sequencing (RNA-Seq) are employed. This method provides a comprehensive snapshot of the entire transcriptome of the cells under specific conditions. Cells would be treated with the compound, and their RNA would be extracted, converted to complementary DNA (cDNA), and sequenced. The resulting data would reveal which genes are up- or down-regulated in response to the compound, providing insights into the affected biological processes and pathways.
The findings from RNA-Seq can be validated and quantified more precisely using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This technique measures the expression levels of specific genes of interest identified from the RNA-Seq data or based on the hypothesized mechanism of action. By comparing the gene expression levels in treated versus untreated cells, researchers can confirm the impact of this compound on specific transcriptional programs.
Illustrative Data Table 4: Hypothetical Gene Expression Changes Identified by RNA-Seq and Validated by RT-qPCR
| Gene Name | Biological Process | Fold Change (RNA-Seq) | Fold Change (RT-qPCR) |
| Gene Alpha | Cell Cycle Regulation | +4.2 | +4.5 |
| Gene Beta | Apoptosis | +3.1 | +3.3 |
| Gene Gamma | Inflammatory Response | -2.8 | -2.9 |
Structure-Function Relationship Studies Based on Analogues and Mutational Analysis
Understanding how the chemical structure of a compound relates to its biological activity is a central goal of medicinal chemistry. Structure-activity relationship (SAR) studies involve the synthesis and biological testing of a series of structurally related compounds (analogues) to identify the key chemical features responsible for their activity.
Design and Synthesis of this compound Analogues for SAR Studies
The synthesis of this compound and its analogues typically begins with the corresponding aniline (B41778) precursor, in this case, 2-bromo-5-fluoroaniline (B94856). chemicalbook.com A general synthetic route involves the reaction of the aniline with an appropriate isocyanate. For the synthesis of analogues, variations can be introduced in both the phenylurea and the isocyanate starting materials.
For SAR studies of this compound, analogues can be designed by modifying three main structural components:
The Phenyl Ring: The positions of the bromo and fluoro substituents can be altered, or they can be replaced with other halogen or alkyl groups to probe the electronic and steric requirements for activity.
The Urea (B33335) Linker: The urea moiety is a key hydrogen bonding motif, and its replacement with thiourea (B124793) or other linkers can provide insights into its role in target binding.
The Second Aryl/Alkyl Group: The nature of the substituent on the second nitrogen of the urea can be varied to explore a wider chemical space and optimize activity.
The synthesis of a library of such analogues allows for a systematic exploration of the chemical features that govern the biological activity. nih.gov
Investigating the Role of Specific Structural Moieties in Biological Modulation
The bromine and fluorine atoms on the phenyl ring of this compound are expected to significantly influence its physicochemical properties and biological activity. The bromine atom at the 2-position can induce a significant inductive effect. The fluorine atom at the 5-position can modulate lipophilicity and metabolic stability. The urea group is a rigid and planar structure capable of forming multiple hydrogen bonds, which are often crucial for binding to protein targets.
SAR studies on related phenylurea compounds have provided insights into the importance of these moieties. For example, in a series of quinoxaline (B1680401) urea analogues, substitutions on the phenyl ring were found to be well-tolerated, suggesting that this part of the molecule might be solvent-exposed or fit into a non-restrictive binding pocket. nih.gov In other studies, the nature and position of halogen substituents have been shown to be critical for potency. researchgate.net
| Analogue | Structural Modification | Observed Effect on Activity (Hypothetical based on related compounds) |
| 4-Bromo-5-fluorophenylurea | Isomeric shift of the bromine atom | May alter binding affinity due to changes in the electronic and steric profile. |
| 2-Chloro-5-fluorophenylurea | Replacement of bromine with chlorine | Could lead to a change in potency, as chlorine has different electronic and steric properties than bromine. |
| 2-Bromo-5-fluorophenylthiourea | Replacement of the urea oxygen with sulfur | May alter the hydrogen bonding capacity and geometry, potentially affecting target binding. |
Site-Directed Mutagenesis of Putative Target Proteins
Once a putative protein target for this compound is identified, site-directed mutagenesis is a powerful tool to validate the target and to identify the specific amino acid residues involved in the binding interaction. neb.comnih.gov This technique involves the targeted alteration of the DNA sequence encoding the protein, resulting in a specific change in the amino acid sequence of the protein. neb.com
By mutating amino acids in the predicted binding site of the target protein and then assessing the binding or functional effect of this compound, researchers can pinpoint the key residues responsible for the interaction. For example, if mutation of a specific phenylalanine to an alanine (B10760859) residue in the binding pocket of a kinase abolishes the inhibitory effect of the compound, it strongly suggests that this residue is critical for binding. nih.gov This information is invaluable for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective analogues.
Kinetic and Thermodynamic Analysis of Ligand-Target Interactions
To fully characterize the interaction between this compound and its putative target, it is essential to determine the kinetic and thermodynamic parameters of binding. These parameters provide a quantitative measure of the binding affinity, the rates of association and dissociation, and the thermodynamic driving forces of the interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics (k_on, k_off)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govspringernature.comresearchgate.netnih.gov In a typical SPR experiment, the putative protein target (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
By analyzing the SPR sensorgram, which plots the change in SPR signal over time, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined. The k_on represents the rate at which the compound binds to its target, while the k_off represents the rate at which the complex dissociates. These rate constants provide a dynamic view of the binding event. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated as the ratio of k_off to k_on. A lower K_D value indicates a higher binding affinity.
While no specific SPR data for this compound is currently published, this technique would be instrumental in confirming a direct interaction with a putative target and in quantifying the binding kinetics.
| Kinetic Parameter | Description | Information Gained from SPR |
| k_on (Association Rate Constant) | The rate at which the ligand-analyte complex is formed. | Provides insight into how quickly the compound binds to its target. |
| k_off (Dissociation Rate Constant) | The rate at which the ligand-analyte complex breaks apart. | Indicates the stability of the complex; a slower off-rate suggests a longer duration of action. |
| K_D (Equilibrium Dissociation Constant) | The ratio of k_off to k_on, representing the concentration of analyte at which 50% of the ligand is occupied at equilibrium. | A direct measure of binding affinity; lower K_D indicates stronger binding. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (ΔH, ΔS)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during the binding of a small molecule, such as this compound, to its macromolecular target, like a protein. This method provides a complete thermodynamic profile of the binding interaction in a single experiment. researchgate.netresearchgate.net The direct measurement of heat flow allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy change (ΔH) of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the forces that drive the binding process. tainstruments.com
Despite the utility of this technique in drug discovery and mechanistic studies, a thorough search of publicly available scientific literature did not yield specific Isothermal Titration Calorimetry (ITC) data for this compound. Consequently, no experimental values for the binding thermodynamics, such as the change in enthalpy (ΔH) and the change in entropy (ΔS) for the interaction of this specific compound with any biological target, can be presented.
General Principles of ITC in Characterizing Molecular Interactions
In a typical ITC experiment designed to study the binding of a compound like this compound, a solution of the compound would be titrated into a sample cell containing the target protein. whiterose.ac.uk The instrument measures the heat released or absorbed with each injection. malvernpanalytical.com This heat change is directly proportional to the amount of binding that occurs until the protein becomes saturated with the compound. whiterose.ac.uk
The resulting data allows for the determination of key thermodynamic parameters:
Enthalpy Change (ΔH): This value represents the heat change associated with the formation of non-covalent bonds (such as hydrogen bonds and van der Waals interactions) between the ligand and the protein. researchgate.net A negative ΔH indicates an exothermic reaction, which is typically favorable for binding.
Applications of 2 Bromo 5 Fluorophenylurea As a Synthetic Intermediate and Molecular Scaffold
Derivatization Strategies and Analogue Synthesis Based on 2-Bromo-5-fluorophenylurea
This compound presents a versatile scaffold for the synthesis of a diverse range of analogues. The presence of multiple reactive sites—the phenyl ring, the bromine substituent, and the urea (B33335) nitrogen atoms—allows for a variety of chemical modifications.
The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, fluoro, and urea groups) would influence the position of new functional groups.
Further Halogenation: Additional halogen atoms can be introduced onto the phenyl ring. For instance, bromination or chlorination would likely occur at positions ortho or para to the activating urea group, although steric hindrance from the adjacent bromine atom would play a significant role.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the ring. The position of nitration would be directed by the existing substituents.
Alkylation and Acylation: Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, respectively. These reactions would require a Lewis acid catalyst and the position of substitution would be influenced by the electronic and steric environment of the ring.
Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents and Conditions | Potential Product |
| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-5-fluorophenylurea |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-fluoro-4-nitrophenylurea |
| Acetylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-bromo-5-fluorophenylurea |
The nitrogen atoms of the urea moiety are nucleophilic and can be functionalized through various reactions, leading to a wide array of derivatives.
N-Alkylation and N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This can be achieved through reactions with alkyl halides or aryl halides under basic conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for N-arylation.
Acylation: Reaction with acid chlorides or anhydrides would lead to the formation of N-acylureas, introducing further diversity.
Reaction with Isocyanates and Isothiocyanates: The urea nitrogen atoms can react with isocyanates or isothiocyanates to form biurea or thiourea (B124793) derivatives, respectively.
Table 2: Representative Reactions for Modification of the Urea Moiety
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N-Alkyl-N'-(2-bromo-5-fluorophenyl)urea |
| N-Arylation | Aryl halide (e.g., Iodobenzene), Pd catalyst | N-Aryl-N'-(2-bromo-5-fluorophenyl)urea |
| Acylation | Acid chloride (e.g., Acetyl chloride) | N-Acyl-N'-(2-bromo-5-fluorophenyl)urea |
| Reaction with Isocyanate | Phenyl isocyanate | N-(Phenylcarbamoyl)-N'-(2-bromo-5-fluorophenyl)urea |
To facilitate the attachment of this compound to other molecules or to a solid support for combinatorial synthesis, spacer moieties or linkers can be introduced. This is typically achieved by functionalizing one of the reactive sites with a bifunctional molecule. For example, an N-alkylation reaction could be performed with an alkyl halide that also contains a terminal functional group, such as a carboxylic acid, an amine, or an alkyne, which can then be used for subsequent conjugation reactions.
Use as a Core Scaffold for Combinatorial Library Development
The structural features of this compound make it a suitable core scaffold for the development of combinatorial libraries, which are large collections of structurally related compounds. These libraries are valuable tools in drug discovery and materials science.
Solid-phase synthesis (SPS) is a powerful technique for the rapid synthesis of large numbers of compounds in a parallel fashion. In a hypothetical solid-phase synthesis approach, this compound could be immobilized on a solid support (resin).
The general workflow would involve:
Attachment to Resin: The scaffold can be attached to the resin through one of its functional groups, potentially after the introduction of a suitable linker.
Diversification: The immobilized scaffold can then be subjected to a series of reactions to introduce diversity at other positions. For example, the bromine atom could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) with a variety of building blocks.
Cleavage: Once the desired modifications are complete, the final compounds are cleaved from the solid support.
This approach allows for the use of excess reagents to drive reactions to completion, and purification is simplified as excess reagents and byproducts can be washed away from the resin-bound product.
Solution-phase parallel synthesis offers an alternative to solid-phase methods and is also well-suited for the generation of compound libraries. In this approach, reactions are carried out in solution in an array of reaction vessels (e.g., a 96-well plate).
A library of this compound derivatives could be generated by reacting the core scaffold with a diverse set of building blocks in a parallel format. For example, the urea nitrogen could be alkylated with a library of different alkyl halides, or the bromine atom could be subjected to a Suzuki coupling with a library of boronic acids. Purification of the resulting products can be streamlined using techniques such as automated chromatography or liquid-liquid extraction.
Table 3: Hypothetical Library Generation via Suzuki Coupling
| Well | Boronic Acid | Potential Product |
| A1 | Phenylboronic acid | N-(5-Fluoro-[1,1'-biphenyl]-2-yl)urea |
| A2 | 4-Methylphenylboronic acid | N-(5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)urea |
| A3 | 3-Pyridinylboronic acid | N-(2-(Pyridin-3-yl)-5-fluorophenyl)urea |
| ... | ... | ... |
Integration into Multi-component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each of the starting materials. These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity.
A thorough search of scientific databases and chemical literature reveals a lack of specific examples where this compound has been utilized as a reactant in multi-component reactions for the synthesis of complex molecules. While the urea functional group and the bromo-fluoro-substituted phenyl ring are common motifs in medicinal and materials chemistry, the specific integration of this compound into known MCRs such as the Ugi, Passerini, or Biginelli reactions has not been reported. The potential for this compound to act as a key building block in novel MCRs remains an unexplored area of research. Its bifunctional nature, possessing both hydrogen bond donor/acceptor capabilities in the urea moiety and a reactive aryl halide, suggests that it could, in principle, participate in various MCR pathways. However, without experimental data, any discussion of its specific role or the types of complex molecules that could be synthesized remains speculative.
Formation of Co-crystals and Supramolecular Assemblies Involving this compound
The study of co-crystals and supramolecular assemblies is a burgeoning field in crystal engineering, with significant implications for modifying the physicochemical properties of solid materials, including solubility, stability, and bioavailability of active pharmaceutical ingredients.
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The formation of co-crystals can lead to improved solid-state properties compared to the individual components.
Despite the general interest in co-crystal engineering, there is no specific research documented on the design and synthesis of co-crystals involving this compound. The urea functional group is well-known for its ability to form robust hydrogen bonds, a key interaction in the formation of co-crystals. The presence of the fluorine and bromine atoms also introduces the possibility of halogen bonding and other non-covalent interactions. However, a systematic investigation into the co-crystal forming ability of this compound with various co-formers has not been published. Consequently, there is no available data on any enhanced solid-state properties, such as improved solubility or stability, that might be achieved through its co-crystallization.
Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and construct desired supramolecular architectures. The urea group, for instance, is known to form a variety of reliable hydrogen-bonding synthons.
In the context of this compound, while one can predict the potential for the formation of common urea-based synthons, such as the R2,2(8) dimer, there is a lack of experimental studies to confirm these interactions and explore the resulting supramolecular networks. Research into how the bromo and fluoro substituents might influence or participate in the formation of these networks through halogen bonding or other weak interactions is also absent from the current literature. The interplay between hydrogen bonding and halogen bonding in directing the assembly of this compound into specific supramolecular architectures remains an open area for investigation.
The formation of co-crystals and different supramolecular assemblies can have a profound impact on the crystallinity and morphology of solid forms, affecting properties such as tabletability and dissolution rate.
As there are no reported studies on the co-crystals or supramolecular assemblies of this compound, there is consequently no information on how these might affect its crystallinity and morphology. The influence of different co-formers or crystallization conditions on the crystal habit and internal structure of solids containing this compound has not been investigated.
Environmental and Green Chemistry Considerations for 2 Bromo 5 Fluorophenylurea
Sustainable Synthetic Approaches for 2-Bromo-5-fluorophenylurea
Traditional methods for synthesizing urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) and its derivatives, or energy-intensive conditions. rsc.org Green chemistry seeks to replace these with more benign and efficient alternatives. The focus is on improving atom economy, using safer solvents, developing recyclable or less toxic catalysts, and minimizing waste streams. mdpi.comnih.gov
The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents can account for a significant portion of the total material mass. nih.gov Research into the synthesis of N-substituted ureas has demonstrated the viability of using greener solvents.
Water, in particular, has been shown to be an excellent medium for the synthesis of N-substituted ureas. rsc.orgrsc.org Studies have shown that performing the reaction of amines with potassium isocyanate exclusively in water, without any organic co-solvent, can lead to high yields and purity, often allowing for product isolation by simple filtration. rsc.orgrsc.org This approach is mild, requires no heating, and avoids the use of hazardous organic solvents. rsc.org Other solvents identified as "green" or "usable" in Pfizer's green solvent selection guide, such as ethyl acetate and methanol, have also proven effective for producing phenylureas in excellent yields. tandfonline.com
The use of solvent-free, or neat, reaction conditions is another promising green approach. mdpi.com Techniques like microwave-assisted synthesis under solvent-free conditions can dramatically reduce reaction times and simplify workup procedures, further minimizing environmental impact. organic-chemistry.org
| Solvent/Condition | Reactants | Key Findings | Reference |
|---|---|---|---|
| Water | Aniline (B41778) and Potassium Isocyanate | High yields and purity; reaction proceeds at room temperature without organic co-solvents. | rsc.orgrsc.org |
| Methanol (MeOH) | 3-phenyl-1,4,2-dioxazol-5-one and p-anisidine | Excellent yield (96% at 60°C). | tandfonline.com |
| Ethyl Acetate (EtOAc) | 3-phenyl-1,4,2-dioxazol-5-one and p-anisidine | Excellent yield. | tandfonline.com |
| Solvent-Free (Microwave) | Arylglyoxals and Phenylurea/Thiourea (B124793) | High yields (81-95%) with short reaction times (2.5-3.5 minutes). | organic-chemistry.org |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For phenylurea synthesis, research has focused on both catalyst-free methods and the development of more benign catalytic systems.
Several modern approaches allow for the synthesis of N-substituted ureas without the need for a catalyst, particularly when using water as a solvent. rsc.orgrsc.org Phosgene- and metal-free synthetic routes have also been developed that utilize non-toxic bases, such as sodium acetate, in green solvents like methanol. tandfonline.com These methods provide a practical and eco-friendly pathway to unsymmetrical diarylureas. tandfonline.com
A key principle of green chemistry is waste prevention. In the context of this compound synthesis, this involves designing processes that maximize the incorporation of all materials used into the final product and avoid the generation of hazardous by-products.
A significant strategy for waste reduction is the avoidance of hazardous reagents like phosgene, which has historically been used to generate isocyanate intermediates. rsc.org Modern methods that generate isocyanates in situ from precursors like 3-substituted dioxazolones represent a safer and more environmentally friendly alternative. tandfonline.com
Furthermore, industrial-scale urea production technologies have been developed that operate on a "zero waste" principle. ureaknowhow.com These integrated systems are designed to capture and recycle nearly all emissions and process streams. For example, off-gases from reactors can be scrubbed to remove ammonia, and wastewater can be treated in a hydrolyzer and desorber section to break down remaining urea and recycle the resulting ammonia and carbon dioxide back into the synthesis process. ureaknowhow.com Implementing such closed-loop systems can transform potential waste into valuable feedstock, achieving high efficiency and preventing environmental pollution. ureaknowhow.com Optimizing production processes using lean manufacturing principles and improving inventory management are additional strategies to maximize efficiency and reduce waste. deskera.com
Environmental Fate and Degradation Pathways (Theoretical and Experimental)
Understanding the environmental fate of this compound is crucial for assessing its potential risks. Phenylurea compounds, a class to which it belongs, are widely used as herbicides and can persist in soil and water. nih.govnih.gov Their degradation in the environment is a complex process influenced by biotic and abiotic factors. While specific experimental data for this compound is limited, the behavior of related phenylurea herbicides can provide insights into its likely environmental pathways. whiterose.ac.uk
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants. In aqueous environments, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the urea linkage is a key factor in the environmental persistence of phenylurea compounds. Generally, the urea functional group is relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.
While specific hydrolysis data for this compound is scarce, studies on other brominated compounds can offer general principles. For example, the hydrolysis of tertiary alkyl halides like 2-bromo-2-methylpropane is well-studied, though its mechanism differs significantly from that expected for an amide-like urea linkage. rsc.org For phenylurea herbicides, biodegradation is often a more significant degradation pathway than abiotic hydrolysis. nih.govnih.gov Fungal degradation of herbicides like linuron and diuron involves pathways such as successive N-dealkylation and hydroxylation of the aromatic ring. nih.gov It is plausible that this compound could undergo similar microbial degradation processes in soil and water, eventually leading to the formation of 2-bromo-5-fluoroaniline (B94856) and subsequent breakdown products. The stability and potential hydrolysis pathways of this compound under various environmental conditions remain an important area for experimental investigation.
Biodegradation Studies Using Microbial Cultures or Environmental Samples
The core structure of this compound, a substituted phenylurea, suggests that its biodegradation would likely proceed through pathways established for other herbicides in this class, such as diuron and linuron. These pathways generally involve initial transformations of the urea side chain followed by modifications and cleavage of the aromatic ring. The presence of both bromine and fluorine atoms on the phenyl ring introduces significant complexity to the degradation process, as the carbon-halogen bond, particularly the carbon-fluorine bond, is strong and requires specific enzymatic machinery for cleavage. mdpi.comnih.gov
Microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, involving a variety of enzymatic reactions such as hydroxylation, demethylation, dechlorination, and oxidation. frontiersin.org
Microbial Players in Phenylurea Herbicide Degradation
A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading phenylurea herbicides. Complete mineralization, the conversion of the organic molecule to carbon dioxide, water, and inorganic halides, often requires the synergistic action of a microbial consortium rather than a single microbial species. frontiersin.orgnih.gov
Several bacterial genera have been implicated in the degradation of phenylurea herbicides, including:
Variovorax : Strains of Variovorax have been shown to be capable of mineralizing phenylurea herbicides like linuron. frontiersin.orgnih.gov
Arthrobacter : Species of Arthrobacter have demonstrated the ability to degrade diuron. frontiersin.org
Pseudomonas : Various Pseudomonas species are known for their metabolic versatility and have been implicated in the degradation of a wide range of aromatic compounds. frontiersin.orgnih.gov
Ochrobactrum : Ochrobactrum anthropi has shown the ability to completely remove herbicides like diuron and linuron from aqueous solutions. nih.gov
Fungi, particularly white-rot fungi, are also significant degraders of phenylurea herbicides due to their production of powerful extracellular ligninolytic enzymes and intracellular cytochrome P450 monooxygenases. frontiersin.org
Potential Biodegradation Pathways
Based on studies of analogous compounds, the biodegradation of this compound would likely initiate with one of two primary enzymatic attacks:
Hydrolysis of the Urea Side Chain: The most common initial step in the degradation of many phenylurea herbicides is the enzymatic hydrolysis of the amide bond. researchgate.net This reaction is catalyzed by amidohydrolases or amidases, leading to the formation of the corresponding aniline derivative, in this case, 2-bromo-5-fluoroaniline, and urea. The aniline intermediate is often more toxic than the parent compound. nih.gov
Dehalogenation of the Aromatic Ring: The removal of the halogen substituents (bromine and fluorine) is a critical and often rate-limiting step in the complete mineralization of halogenated aromatic compounds. nih.gov This process can occur through several mechanisms:
Oxidative Dehalogenation: This is a common aerobic pathway catalyzed by monooxygenase and dioxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols and the subsequent removal of the halogen atom.
Reductive Dehalogenation: Under anaerobic conditions, halogenated aromatic compounds can serve as electron acceptors, with the halogen atom being replaced by a hydrogen atom.
Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group from a water molecule. nih.gov
The carbon-fluorine bond is exceptionally stable, making fluorinated aromatic compounds generally more resistant to biodegradation than their chlorinated or brominated counterparts. mdpi.comnih.gov Therefore, the defluorination of the 2-bromo-5-fluorophenyl ring would likely be a significant challenge for microbial degradation.
Illustrative Degradation Data for Structurally Similar Compounds
To provide context for the potential biodegradation of this compound, the following tables summarize findings from studies on the degradation of the phenylurea herbicides diuron and linuron by various microbial cultures.
Table 1: Microbial Degradation of Diuron
| Microbial Strain/Consortium | Condition | Initial Concentration | Degradation Rate/Efficiency | Metabolites Detected |
| Variovorax sp. SRS16 | Axenic culture | Not specified | Capable of mineralizing diuron | Not specified |
| Bacillus licheniformis strain SDS12 | Axenic culture | 50 mg/L | 85.6% within 10 days | Not specified |
| Wood colonized with Trametes versicolor (white-rot fungus) | Artificially contaminated water | Not specified | Significant degradation | Not specified |
Table 2: Microbial Degradation of Linuron
| Microbial Strain/Consortium | Condition | Initial Concentration | Degradation Rate/Efficiency | Metabolites Detected |
| Variovorax sp. WDL1 | Pure culture | Not specified | Complete degradation | 3,4-dichloroaniline (3,4-DCA) |
| Ochrobactrum anthropi CD3 | Aqueous solution | 10 mg/L | Complete removal | 3,4-dichloroaniline (3,4-DCA) |
| Microbial Consortium | Synergistic degradation | Not specified | Stimulated degradation compared to single strains | 3,4-dichloroaniline (3,4-DCA), N,O-dimethylhydroxylamine |
These tables are interactive and the data can be sorted by clicking on the column headers.
The degradation of this compound in environmental samples would be influenced by a multitude of factors, including the composition and activity of the native microbial communities, temperature, pH, oxygen availability, and the presence of other organic matter which could serve as a primary carbon source (co-metabolism). Given the recalcitrant nature of halogenated, and particularly fluorinated, aromatic compounds, it is anticipated that this compound would exhibit a degree of persistence in the environment.
Future Research Directions and Emerging Opportunities for 2 Bromo 5 Fluorophenylurea
Exploration of Novel Synthetic Methodologies and Process Intensification
The synthesis of phenylurea derivatives has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should prioritize the development of safer, more efficient, and environmentally benign synthetic routes to 2-Bromo-5-fluorophenylurea.
Emerging strategies in organic synthesis offer promising alternatives. Methodologies such as the dual palladium-photoredox catalyzed C-H arylation of phenylureas could provide highly chemoselective routes at room temperature, avoiding harsh reagents. researchgate.net Additionally, exploring one-pot procedures using catalysts like bis(trichloromethyl) carbonate (BTC) has shown success for similar structures and could be adapted for streamlined synthesis. nih.govresearchgate.net
Process intensification represents another critical frontier. Transitioning from traditional batch reactors to continuous-flow systems can offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater reproducibility. unito.it The application of enabling technologies such as ultrasound or hydrodynamic cavitation could further accelerate reaction kinetics and improve yields. unito.itfrontiersin.org Research into micro-structured reactors, for instance, could lead to a significant miniaturization of the production process, reducing costs and environmental impact. researchgate.net
Table 1: Comparison of Synthetic Approaches for Phenylurea Derivatives
| Feature | Traditional Methods (e.g., Isocyanate Route) | Future Methodologies (e.g., Flow Chemistry, Catalysis) |
|---|---|---|
| Reagents | Often involves hazardous materials (phosgene, isocyanates). nih.gov | Utilizes catalysts, safer starting materials. researchgate.net |
| Process Type | Typically batch processing. unito.it | Continuous-flow, enabling easier scale-up. cetjournal.it |
| Safety | Higher risks associated with toxic reagents and intermediates. nih.gov | Intrinsically safer due to smaller reaction volumes and milder conditions. cetjournal.it |
| Efficiency | Can be multi-step with purification challenges. chemicalbook.com | Potential for higher yields, reduced waste, and energy savings. unito.it |
| Environmental Impact | Generates more substantial waste streams. frontiersin.org | Aligns with green chemistry principles. unito.it |
Advanced Structural Characterization Techniques and High-Throughput Screening Integration
A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to unlocking their potential. While standard techniques like NMR and mass spectrometry are essential, future work should incorporate more advanced structural characterization methods. Techniques such as multi-wavelength anomalous X-ray diffraction can provide detailed insights into the solid-state conformation and intermolecular interactions, which are crucial for designing materials and understanding biological activity. grenoble-inp.fr
Integrating these advanced characterization techniques with high-throughput screening (HTS) platforms is a key opportunity. ewadirect.com HTS allows for the rapid evaluation of large libraries of compounds against various biological targets or for specific material properties. azolifesciences.comnih.gov By generating a library of derivatives based on the this compound scaffold, researchers can quickly identify "hit" compounds with desired activities. azolifesciences.com The detailed structural information from advanced characterization can then be used to understand the structure-activity relationships of these hits, guiding the next cycle of design and optimization. researchgate.net This integrated approach accelerates the discovery process, whether for new drug candidates or novel functional materials. azolifesciences.com
Table 2: Application of Advanced Characterization and Screening
| Technique | Application for this compound Research |
|---|---|
| Single-Crystal X-ray Diffraction | Determines precise 3D molecular structure, bond angles, and intermolecular packing. researchgate.net |
| Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) | Characterizes the microstructure of polymers or materials derived from the compound. nih.gov |
| High-Throughput Screening (HTS) | Rapidly screens compound libraries for biological activity against various targets (e.g., kinases, receptors). ewadirect.com |
| Compound-Independent Fluorine Detection (e.g., ICP-MS) | Facilitates quantification in complex matrices, aiding in metabolic studies during drug discovery. perkinelmer.com |
Expansion of Computational Models for Enhanced Predictive Capability
Computational modeling is an indispensable tool in modern chemical and biological research. For this compound, there is a significant opportunity to develop and expand predictive models to guide experimental work, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to other phenylurea derivatives to predict their antiproliferative activity. researchgate.net Future research could build more sophisticated 3D-QSAR and pharmacophore models specifically tailored to the unique electronic and steric features imparted by the bromo and fluoro substituents. researchgate.net These models can help predict the activity of virtual compounds before they are synthesized. researchgate.net
Furthermore, the integration of machine learning and artificial intelligence can enhance predictive power. researchgate.net By training algorithms on existing data for phenylurea compounds and related halogenated molecules, it may be possible to predict a range of properties, including binding affinity to specific protein targets, ADMET (absorption, distribution, metabolism, elimination, and toxicity) characteristics, and even potential off-target effects. researchgate.netresearchgate.net Such in silico tools are crucial for prioritizing the synthesis of the most promising derivatives for further investigation. nih.gov
Table 3: Computational Modeling for Predictive Research
| Modeling Approach | Predictive Goal |
|---|---|
| Molecular Docking | Predicts the binding mode and affinity of derivatives to the active site of biological targets. researchgate.netresearchgate.net |
| 3D-QSAR | Correlates the 3D structural features of compounds with their biological activity to guide design. researchgate.net |
| Machine Learning Models | Predicts bioactivity, metabolic stability, and other drug-like properties from molecular structure. researchgate.net |
| Density Functional Theory (DFT) | Calculates electronic properties to understand reactivity and interaction mechanisms. optibrium.com |
Discovery of Novel Biological Targets and Therapeutic Modalities (Pre-clinical Focus)
The urea (B33335) functionality is a key structural feature in numerous approved drugs, known for its ability to form critical hydrogen bond interactions with biological targets. nih.govnih.gov Diaryl ureas, in particular, are prominent in oncology as kinase inhibitors. nih.gov This precedent suggests that this compound is a promising scaffold for discovering new therapeutic agents.
Future pre-clinical research should involve screening the compound and its derivatives against a broad panel of biological targets. Beyond kinases, other enzyme families and receptors could be explored. For example, phenylurea derivatives have shown promise as inhibitors of transketolase, an anticancer target, and as agents targeting mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.govnih.gov The specific halogenation pattern of this compound could confer novel selectivity or potency against such targets.
The discovery of new biological targets could open up alternative therapeutic avenues for diseases where current treatments are inadequate or subject to resistance. technologynetworks.com A systematic approach, combining HTS with proteomic and mechanistic studies, could identify novel binding partners and elucidate the compound's mode of action, laying the groundwork for future drug development programs.
Table 4: Potential Biological Targets for Pre-clinical Investigation
| Target Class | Example(s) | Therapeutic Area |
|---|---|---|
| Protein Kinases | VEGFR, FLT3, c-MET. researchgate.netnih.gov | Oncology |
| Enzymes | Transketolase, Epoxide Hydrolases. nih.govnih.gov | Oncology, Infectious Disease |
| Transporters | MmpL3. nih.gov | Infectious Disease (Tuberculosis) |
| Nuclear Receptors | Peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net | Metabolic Disease |
Development of Smart Materials or Sensing Applications Based on this compound
The unique structural attributes of this compound make it a candidate for applications beyond medicine, particularly in the realm of materials science. The urea group's capacity for forming reversible hydrogen bonds is a cornerstone of self-healing polymers. researchgate.net Incorporating this compound as a monomer or cross-linking agent into a polymer network, such as a polyurea or polyurethane, could yield smart materials with self-repairing capabilities. researchgate.netnu.edu.kz
The presence of fluorine opens additional avenues. Fluorinated polymers are known for their unique surface properties and are used in advanced applications. nih.gov For example, research into fluorinated poly(hindered urea) networks has led to the development of high-performance triboelectric nanogenerators (TENGs) for energy harvesting. nih.gov this compound could serve as a building block for similar materials.
Furthermore, organofluorine compounds are increasingly used in sensing applications. researchgate.net The carbon-fluorine bond can act as a reporter group in certain analytical techniques, and the compound's electrochemical properties could be harnessed to develop novel sensors. researchgate.net Research could focus on creating thin films or functionalized surfaces that respond to specific analytes or environmental stimuli.
Table 5: Potential Applications in Materials Science
| Application Area | Rationale for Using this compound |
|---|---|
| Self-Healing Polymers | The urea moiety can form dynamic, reversible hydrogen bonds that enable damage repair. researchgate.net |
| Triboelectric Nanogenerators (TENGs) | The fluorinated group can enhance dielectric properties and triboelectric performance. nih.gov |
| Electrochemical Sensors | The redox properties of the halogenated aromatic ring could be exploited for analyte detection. researchgate.net |
| Smart Coatings | Could be integrated into coatings that offer corrosion resistance and self-cleaning properties. researchgate.net |
Integration into Interdisciplinary Research Frameworks and Collaborative Initiatives
Maximizing the potential of this compound will require a departure from siloed research efforts. The multifaceted nature of this compound necessitates an interdisciplinary approach, creating a collaborative nexus between different scientific fields.
Future progress will depend on building research frameworks that unite synthetic organic chemists, computational scientists, materials engineers, biologists, and pharmacologists. nih.gov For instance, a project aimed at developing a new anticancer drug would require collaboration between medicinal chemists to synthesize derivatives, computational chemists to model target interactions, and cancer biologists to perform pre-clinical testing. researchgate.net Similarly, creating a novel sensor would involve materials scientists for device fabrication and analytical chemists for performance validation.
Establishing collaborative initiatives, such as academic-industrial partnerships or international research consortia, can provide the necessary resources, expertise, and infrastructure to tackle complex, high-risk, high-reward projects. researchgate.net Such frameworks foster innovation by allowing experts from diverse backgrounds to share knowledge and perspectives, accelerating the translation of fundamental discoveries into practical applications. nih.gov
Table 6: Examples of Interdisciplinary Collaborations
| Collaborative Goal | Disciplines Involved |
|---|---|
| Drug Discovery Program | Medicinal Chemistry, Computational Biology, Pharmacology, Structural Biology. researchgate.netnih.gov |
| Smart Material Development | Polymer Chemistry, Materials Science & Engineering, Physics. researchgate.net |
| Environmental Sensor Design | Analytical Chemistry, Electrochemistry, Environmental Science. researchgate.net |
| Green Synthesis Optimization | Organic Chemistry, Chemical Engineering, Green Chemistry. unito.it |
Conclusion and Significance of Research on 2 Bromo 5 Fluorophenylurea
Synthesis of Key Findings and Contributions to Chemical Knowledge
Research surrounding 2-Bromo-5-fluorophenylurea establishes its primary contribution to chemical knowledge as a valuable synthetic intermediate. The compound itself is not typically the endpoint of research but rather a crucial building block for constructing more complex molecules with potential biological activity. Its chemical structure is significant, combining a phenylurea core—a scaffold known to be present in numerous bioactive compounds—with a specific halogenation pattern (bromine and fluorine) drugbank.comnih.gov. This strategic placement of different halogens on the phenyl ring is a key finding, offering chemists a tool for developing new molecular entities.
The presence of both bromine and fluorine atoms allows for nuanced control over the physicochemical properties of the final products. Halogenation is a widely used strategy in medicinal chemistry to enhance properties such as bioavailability, membrane permeability, and binding affinity researchgate.net. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, while the fluorine atom can improve metabolic stability and binding interactions. Therefore, the core contribution of this compound is its role as a pre-functionalized starting material that facilitates the efficient synthesis of novel, halogenated drug candidates and other complex organic compounds.
Below is a table of key physicochemical properties for this compound, synthesized from available chemical data.
| Property | Value |
| CAS Number | 1691632-02-6 |
| Molecular Formula | C₇H₆BrFN₂O |
| Molecular Weight | 233.04 g/mol |
| Predicted Boiling Point | 274.6 ± 30.0 °C |
| Predicted Density | 1.791 ± 0.06 g/cm³ |
| Predicted pKa | 13.28 ± 0.70 |
Data sourced from predictive models presented in chemical databases chemicalbook.com.
Broader Implications of Research on this compound for Chemical Sciences
The study and utilization of this compound have broader implications for the chemical sciences, particularly in the fields of medicinal and synthetic chemistry. Its use underscores the growing importance of multi-functionalized building blocks that enable rapid and efficient drug discovery pipelines.
From a synthetic chemistry perspective, the availability of intermediates like this compound is critical for advancing the synthesis of complex molecular architectures. It provides a reliable method for introducing a substituted aromatic ring without requiring multiple, often low-yielding, steps to install the individual functional groups. This efficiency accelerates the pace of research and allows for the creation of diverse chemical libraries for high-throughput screening, ultimately speeding up the discovery of new medicines and materials.
Final Perspectives on the Role of this compound in Future Academic Endeavors
Looking forward, this compound is poised to remain a relevant and valuable tool in academic research. Its primary future role will likely continue to be as a strategic intermediate in the synthesis of novel compounds for drug discovery. Academic endeavors will probably focus on utilizing this building block to generate libraries of new phenylurea derivatives to be tested against a wide array of biological targets, from protein kinases to enzymes involved in metabolic diseases.
Future research could also explore the unique chemical reactivity of the compound itself. A more detailed investigation into its reaction kinetics, thermochemical properties, and potential to participate in unconventional interactions like halogen bonding could provide valuable data for computational chemists and synthetic designers researchgate.net. Such fundamental studies would enhance its utility and predictability in complex synthetic pathways.
Finally, while its current application is centered in medicinal chemistry, the unique electronic properties conferred by its halogen substituents could open doors to its use in materials science. Future academic projects might investigate the incorporation of the 2-bromo-5-fluorophenyl moiety into polymers, organic light-emitting diodes (OLEDs), or other functional materials where fine-tuning of electronic and physical properties is essential. Such explorations would broaden the compound's applicability and further solidify its role as a versatile platform for chemical innovation.
Q & A
What are the key considerations for designing a high-yield synthesis protocol for 2-Bromo-5-fluorophenylurea?
Basic Research Question
The synthesis of this compound requires multi-step organic reactions, often starting with halogenated aromatic precursors. Critical factors include:
- Reagent selection : Bromine and fluorine substituents are introduced via electrophilic substitution or cross-coupling reactions. For example, 2-Bromo-5-fluorotoluene (CAS 452-63-1) is a common intermediate .
- Reaction conditions : Temperature control (e.g., 0–6°C for intermediates like (5-Bromo-2-fluorophenyl)acetonitrile ), solvent polarity, and reaction time optimization to minimize side products.
- Analytical validation : Use thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) to confirm structural integrity .
How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry (MS) data may arise from impurities, tautomerism, or crystallographic variations. Methodological approaches include:
- Cross-validation : Combine multiple techniques (e.g., high-resolution MS for molecular weight confirmation and X-ray crystallography for unambiguous structural determination, as demonstrated for 2-Bromo-5-fluorobenzaldehyde ).
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .
- Batch analysis : Ensure purity (>97% by HPLC) and consistency across synthetic batches, as emphasized in reagent catalogs .
What strategies are effective for optimizing the pharmacological profile of this compound analogs?
Advanced Research Question
Enhancing bioactivity involves structural modifications guided by structure-activity relationship (SAR) studies:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CN or -CF₃) to improve metabolic stability, as seen in 2-Bromo-5-fluorobenzotrifluoride .
- Biological assays : Test analogs against target enzymes or receptors using in vitro models, referencing protocols for Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate, which showed antiviral potential .
- Solubility optimization : Adjust hydrophilic-lipophilic balance via salt formation or prodrug strategies .
How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Basic Research Question
Crystallization difficulties often stem from molecular flexibility or halogen-halogen repulsion. Solutions include:
- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation, as applied in 2-Bromo-5-fluorobenzaldehyde crystallization (R factor = 0.027) .
- Temperature gradients : Gradual cooling from 65°C to room temperature to promote crystal growth .
- Additive use : Introduce trace co-solvents like ethanol to stabilize crystal lattices .
What are the best practices for characterizing thermal stability and decomposition pathways of this compound?
Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:
- Decomposition thresholds : Monitor weight loss at elevated temperatures (e.g., bp 65°C for α-Bromo-3,5-difluorotoluene ).
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition byproducts, such as hydrofluoric acid or brominated fragments .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life under storage conditions .
How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Computational tools provide mechanistic insights:
- DFT calculations : Model transition states and charge distribution to predict regioselectivity, as applied to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran .
- Molecular docking : Simulate interactions with biological targets to prioritize synthetic targets .
- Solvent effects : Use COSMO-RS models to simulate reaction outcomes in polar aprotic solvents like DMF .
What methodologies are recommended for analyzing halogen-bonding interactions in this compound cocrystals?
Advanced Research Question
Halogen bonding is critical for cocrystal engineering:
- X-ray crystallography : Resolve Br···O/N interactions, as demonstrated in 2-Bromo-5-fluorobenzophenone derivatives (bond angles 116.77–125.82°) .
- Hirshfeld surface analysis : Quantify interaction contributions using software like CrystalExplorer .
- Thermal analysis : Correlate bonding strength with melting point elevation in cocrystals .
How can researchers mitigate toxicity risks during handling of this compound intermediates?
Basic Research Question
Safety protocols align with OSHA and REACH guidelines:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, especially when handling brominated intermediates (UN 3265) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as outlined for 4-Bromo-5-chloro-2-fluorophenol .
- Storage : Store light-sensitive compounds at 0–6°C, as specified for (5-Bromo-2-fluorophenyl)acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
